molecular formula C25H35NO4S B613178 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine CAS No. 165245-19-2

3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine

Cat. No. B613178
M. Wt: 445.62
InChI Key: YEWYGZOGAGEKLT-UXIWRMOGSA-N
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Description

3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine is a chemical compound with the molecular formula C25H35NO4S . It has a molecular weight of 445.61 . It is also known by several synonyms, including FA-CYS (FARNESYL)-OH, FA-CYSTEINE (FARNESYL)-OH, and 3- (2-FURYL)ACRYLOYL-CYS (FARNESYL)-OH .


Synthesis Analysis

The synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, which are potential sustainable chemical building units, starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .


Chemical Reactions Analysis

The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 3-(Furyl)-3-(diethoxyphosphoryl)acrylates : A series of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, closely related to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, was synthesized. These compounds showed regioselective formation of 2-[(furyl)(diethoxyphosphoryl) methyl]-3-nitropropanoic acids upon reacting with nitromethane (Pevzner, 2016).

  • Reaction in Enzyme Hydrolysis : The activity of thermolysin in hydrolysis of N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide, which is structurally similar to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, is enhanced in high concentrations of neutral salts (Inouye, Lee, & Tonomura, 1996).

  • Non-Thiol Farnesyltransferase Inhibitors : Research on non-thiol farnesyltransferase inhibitors involved the evaluation of different AA(X)-Peptidomimetic substructures combined with Arylic Cysteine replacements, including 5-(4-nitrophenyl)furylacryloyl groups, which are structurally related to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine (Sakowski, Böhm, Sattler, & Schlitzer, 2002).

Biochemical Studies

  • Spectrophotometric Identification in Enzymes : β-(2-furyl)acryloyl phosphate, closely related to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, was used in the spectrophotometric identification of acyl glyceraldehyde 3-phosphate dehydrogenase. This study focused on the regulation of kinetic and equilibrium properties by coenzyme (Malhotra & Bernhard, 1968).

  • Enzymatic Activation and Interaction : The interaction of glyceraldehyde 3-phosphate dehydrogenase with β -(2-furyl) acryloyl phosphate, a compound structurally related to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, showed NAD+-dependent activation. This study examined the intersubunit interactions and the effect of coenzyme binding on enzyme function (Schwendimann, Ingbar, & Bernhard, 1976).

Medical and Biological Research

  • Interaction with Human Neutrophils : Farnesyl-L-cysteine analogs, which include structures similar to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, can inhibit or initiate superoxide release by human neutrophils. This study provides insights into the pharmacological effects of these compounds in inflammatory and antimicrobial responses (Ding et al., 1994).

  • Mutagenic Activities Study : The inhibitory effect of cysteine on the mutagenic activities of several carcinogens, including compounds structurally similar to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, was examined using the Salmonella/microsome mutagenesis assay (Rosin & Stich, 1978).

properties

IUPAC Name

(2R)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4S/c1-19(2)8-5-9-20(3)10-6-11-21(4)15-17-31-18-23(25(28)29)26-24(27)14-13-22-12-7-16-30-22/h7-8,10,12-16,23H,5-6,9,11,17-18H2,1-4H3,(H,26,27)(H,28,29)/b14-13+,20-10+,21-15+/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWYGZOGAGEKLT-UXIWRMOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C=CC1=CC=CO1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine

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